Cibinetide - 1208243-50-8

Cibinetide

Catalog Number: EVT-264630
CAS Number: 1208243-50-8
Molecular Formula: C51H84N16O21
Molecular Weight: 1257.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cibinetide has been used in trials studying the basic science of Depression.
Source

Cibinetide is synthesized in laboratories, utilizing techniques that mimic the natural processes of peptide formation. The compound is not found naturally in significant quantities but is instead produced through chemical synthesis.

Classification

Cibinetide falls under the category of peptides and is specifically classified as a neuroprotective agent. Its primary function revolves around promoting cell survival and regeneration, particularly in neural tissues.

Synthesis Analysis

Methods

The synthesis of Cibinetide typically involves solid-phase peptide synthesis, a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method begins with an amino acid that is anchored to a resin. Subsequent amino acids are added one at a time in a controlled manner, with each addition followed by a deprotection step to expose the reactive amine group of the next amino acid.
  2. Purification: After synthesis, Cibinetide is purified using high-performance liquid chromatography to remove any unreacted starting materials or by-products.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

Cibinetide's molecular structure consists of a specific sequence of amino acids that confer its biological activity. The precise sequence and arrangement of these amino acids are critical for its function.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 342.38 g/mol
  • Structural Features: The structure includes functional groups such as amines and carboxylic acids that are essential for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Cibinetide can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can affect its stability and efficacy.

Technical Details

  1. Hydrolysis: In aqueous environments, Cibinetide may hydrolyze, leading to the breakdown of peptide bonds. This reaction can be accelerated by acidic or basic conditions.
  2. Oxidation: The presence of sulfur-containing amino acids in Cibinetide makes it susceptible to oxidation, which can alter its structure and reduce its biological activity.
Mechanism of Action

Process

Cibinetide exerts its effects primarily through neuroprotective mechanisms. It interacts with specific receptors on neuronal cells, promoting survival pathways while inhibiting apoptosis (programmed cell death).

Data

  • Target Receptors: Research indicates that Cibinetide may bind to receptors involved in neurotrophic signaling pathways, enhancing neuronal growth and repair.
  • Biological Effects: Studies have shown that Cibinetide can improve outcomes in models of neurodegeneration by reducing inflammation and promoting cellular resilience.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cibinetide typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and polar solvents, making it suitable for various biological applications.

Chemical Properties

  • Stability: Cibinetide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential interactions with other biomolecules, which can be harnessed for therapeutic purposes.

Relevant Data or Analyses

Comprehensive stability studies indicate that Cibinetide retains its activity over a range of temperatures and pH levels commonly encountered in biological systems.

Applications

Scientific Uses

Cibinetide has shown promise in several areas:

  • Neuroprotection: Its primary application lies in protecting neurons from damage due to injury or disease.
  • Regenerative Medicine: Research suggests potential uses in enhancing recovery following neurological injuries or surgeries.
  • Pharmaceutical Development: Ongoing studies are exploring its role as a therapeutic agent in treating conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Molecular Structure and Receptor Interactions

Peptide Design and Structural Mimicry of Erythropoietin

Cibinetide (chemical name: Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser) is an 11-amino acid linear peptide engineered to replicate the three-dimensional conformation of the helix B surface domain (HBSP) of erythropoietin (EPO). Its primary sequence incorporates an N-terminal pyroglutamate (Glp) residue, which replaces the native EPO glutamic acid at position 15. This modification enhances metabolic stability by reducing susceptibility to aminopeptidase degradation. The spatial arrangement of key residues—Glu³, Arg⁶, and Leu⁷—creates a solvent-exposed electrostatic patch that topologically mimics EPO's receptor-binding interface [2] [6].

Biophysical analyses confirm that cibinetide adopts a flexible helical structure in aqueous solutions, with its C-terminal serine residues permitting conformational adaptability upon receptor binding. Unlike full-length EPO (34 kDa glycoprotein), cibinetide's low molecular weight (1,257.31 Da) and absence of glycosylation sites eliminate hematopoietic activity while retaining tissue-protective properties [2] [6]. Computational modeling reveals that the peptide's amphipathic character enables selective engagement with non-hematopoietic receptors through charge complementarity [3].

Table 1: Structural Comparison of Cibinetide and Erythropoietin

FeatureCibinetideErythropoietin (EPO)
Molecular Weight1,257.31 Da34 kDa
Amino Acid SequenceGlp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-SerComplex globular protein (165 aa)
Key Functional DomainHelix B mimeticNative helix B (residues 58-82)
Glycosylation SitesNoneThree N-linked, one O-linked
Structural FlexibilityHigh (unstructured C-terminus)Low (constrained by disulfides)

Innate Repair Receptor (IRR) Composition: EPOR/CD131 Heterodimer Dynamics

The proposed innate repair receptor (IRR) is a heteromeric complex consisting of the erythropoietin receptor (EPOR) and the beta-common receptor (βcR/CD131). Immunoprecipitation studies initially suggested that tissue injury triggers membrane translocation of pre-formed EPOR/CD131 heterodimers. This complex purportedly serves as the primary signalosome for cibinetide, activating cytoprotective pathways distinct from EPO's hematopoietic homodimer [1] [2].

Controversy arises from biophysical investigations. Surface plasmon resonance (SPR) and analytical ultracentrifugation experiments demonstrate no direct interaction between recombinant extracellular domains of EPOR and CD131, either in the presence or absence of cibinetide. Genetic knockout models further complicate this paradigm: While Brines et al. reported impaired tissue repair in Csf2rb⁻/⁻ (CD131-deficient) mice, Kanellakis et al. observed intact cardioprotection by EPO derivatives in the same model [3]. This implies that cibinetide's effects may involve:

  • Transient receptor proximity facilitated by membrane microdomains
  • Alternate receptor partners (e.g., interactions with CD131 homodimers)
  • Downstream signal convergence independent of direct EPOR/CD131 coupling

Table 2: Experimental Evidence for IRR Heterodimer Existence

Study TypeSupporting EvidenceContradictory Evidence
Genetic KnockoutImpaired wound healing in CD131⁻/⁻ mice [1]Normal EPO-mediated cardioprotection in CD131⁻/⁻ mice [3]
Cell SignalingJAK2 phosphorylation in EPOR/CD131-coexpressing cells [3]No STAT5 activation via CD131 in erythroid lineages [3]
Biophysical AnalysisCo-immunoprecipitation in stressed tissues [1]No EPOR-CD131 binding by SPR/ultracentrifugation [3]

Binding Affinity and Selectivity for the IRR Complex

Cibinetide exhibits high functional selectivity for the proposed IRR over the classical EPOR homodimer. Radioligand displacement assays show 500-fold lower affinity for hematopoietic EPOR (Kd ≈ 1-2 µM vs. EPO's Kd = 100-200 pM). This selectivity arises from cibinetide's optimized interaction with the EPOR-CD131 interface: Molecular dynamics simulations suggest that Arg⁶ forms salt bridges with EPOR D43, while Glp¹ and Glu³ stabilize CD131 via hydrophobic contacts [2] [6].

Functional validation comes from disease models:

  • Diabetic mice show accelerated wound healing (EC₅₀ = 50 nM) through IRR-dependent VEGF modulation [1]
  • Neuropathic pain models require CD131 expression for cibinetide-mediated TRPV1 desensitization [2]
  • Cisplatin-induced nephrotoxicity is attenuated via CD131-linked anti-apoptotic pathways [2]

Despite these functional correlates, direct measurement of cibinetide-IRR binding kinetics remains elusive due to the receptor complex's instability in isolation. Competition binding using CD131-transfected cells indicates a Kd range of 10-100 nM, though methodological limitations persist [3] [6].

Comparative Analysis of IRR vs. Erythropoietin Homodimer Signaling

Cibinetide's engagement with the IRR initiates signaling cascades fundamentally distinct from EPO's hematopoietic signaling:

Divergent Kinetics:

  • EPOR homodimer: Rapid JAK2/STAT5 phosphorylation (peak <5 min) driving erythroblast proliferation
  • IRR complex: Sustained AKT/ERK activation (duration >60 min) promoting anti-apoptotic effects [1] [3]

Pathway Specificity:

PathwayEPOR HomodimerIRR Complex
JAK2-STAT5Strong activationWeak/non-canonical activation
PI3K-AKTModerate activationRobust activation (tissue repair)
NF-κBInflammatory inductionAnti-inflammatory suppression
NO SynthaseLimited involvementCritical upregulation

Mechanistically, cibinetide binding to IRR recruits Src homology 2 domain-containing phosphatases (SHP-1/2), which:

  • Attenuate TLR4-induced NF-κB nuclear translocation
  • Enhance SOCS3-mediated inhibition of cytokine signaling
  • Promote phosphorylation of pro-survival kinases ERK1/2 [1] [2]

Transcriptomic analyses reveal that cibinetide upregulates tissue reparative genes (e.g., HO-1, SOCS3) while suppressing pro-inflammatory mediators (TNFα, IL-6). This contrasts with EPO's homodimer signaling, which upregulates erythroid-specific genes (GATA1, BCL-xL) and can exacerbate inflammation. The dichotomy explains cibinetide's therapeutic effects in diabetic complications without increasing hematocrit [1] [8].

Table 3: Functional Consequences of Receptor Activation

ParameterEPOR Homodimer (EPO)IRR Complex (Cibinetide)
HematopoiesisPotent stimulationNo effect
Anti-apoptotic ActivityModerate (erythroid-specific)Strong (multi-tissue)
Angiogenic ModulationVariable (VEGF induction)Stabilization (barrier integrity)
Inflammatory OutcomePro-inflammatory at high dosesConsistently anti-inflammatory
Neuroprotective RoleLimited by thrombotic riskRobust (pain modulation, neuron survival)

Compound Nomenclature

Properties

CAS Number

1208243-50-8

Product Name

Cibinetide

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid

Molecular Formula

C51H84N16O21

Molecular Weight

1257.3 g/mol

InChI

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

WZTIQQBMSJTRBR-WYKNNRPVSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1

Solubility

Soluble in DMSO

Synonyms

Cibinetide; ARA 290; ARA-290; ARA290; PHBSP;

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.